

Isocarlinoside: A Reference Standard for Phytochemical Analysis

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | Isocarlinoside | |
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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocarlinoside, also known as isoschaftoside, is a C-glycosylflavonoid found in various medicinal plants. As a distinct phytochemical entity, its accurate quantification is paramount for the standardization of herbal extracts, quality control of raw materials, and in-depth pharmacological studies. This document provides detailed application notes and protocols for the use of **isocarlinoside** as a reference standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. Additionally, it elucidates a known signaling pathway influenced by **isocarlinoside**, highlighting its potential biological significance.

Data Presentation: Quantitative Data Summary

The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible quantitative results in phytochemical analysis. The following table summarizes the key quantitative data for a typical **isocarlinoside** reference standard and its application in validated analytical methods.



| Parameter | Specification / Value | Reference(s) |
|-------------------------------|-------------------------------------|--------------|
| Reference Standard | | |
| Purity (by HPLC) | ≥98% | [1][2] |
| Molecular Formula | C26H28O15 | [1] |
| Molecular Weight | 580.5 g/mol | [2] |
| Storage (Solid) | 2-8°C, protected from light and air | [1] |
| Shelf Life (Solid) | 2 years | [1] |
| HPLC-UV Method | | |
| Linearity Range | 1 - 200 μg/mL | [3][4] |
| Correlation Coefficient (r²) | ≥0.999 | [3] |
| Limit of Detection (LOD) | Typically < 0.5 μg/mL | [5] |
| Limit of Quantification (LOQ) | Typically < 2.0 μg/mL | [5] |
| Accuracy (Recovery) | 95 - 105% | [3] |
| Precision (RSD) | < 5% | [5] |
| HPTLC Method | | |
| Linearity Range | 100 - 1000 ng/spot | _ |
| Correlation Coefficient (r²) | ≥0.998 | _ |

Experimental Protocols

Protocol 1: Quantification of Isocarlinoside by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of **isocarlinoside** in plant extracts.[3]

1. Materials and Reagents



- Isocarlinoside reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Ultrapure water
- Plant material (dried and powdered)
- Syringe filters (0.45 μm)
- 2. Instrumentation
- HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- Analytical balance
- Ultrasonic bath
- Centrifuge
- 3. Preparation of Solutions
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of isocarlinoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 μ g/mL.
- Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
- · Mobile Phase B: Acetonitrile.
- 4. Sample Preparation (Plant Extract)



- Accurately weigh 1.0 g of the powdered plant material.
- Add 25 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.
- Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract with a known volume of methanol.
- Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Column | C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B (see gradient table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 μL |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0 | 85 | 15 |
| 20 | 65 | 35 |
| 25 | 65 | 35 |
| 30 | 85 | 15 |



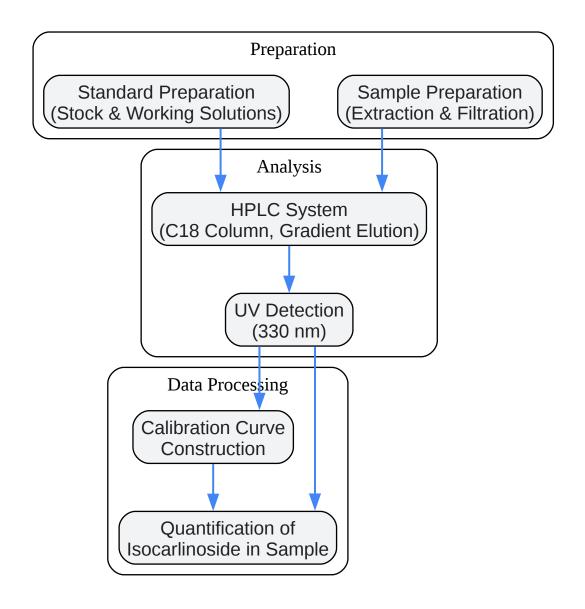




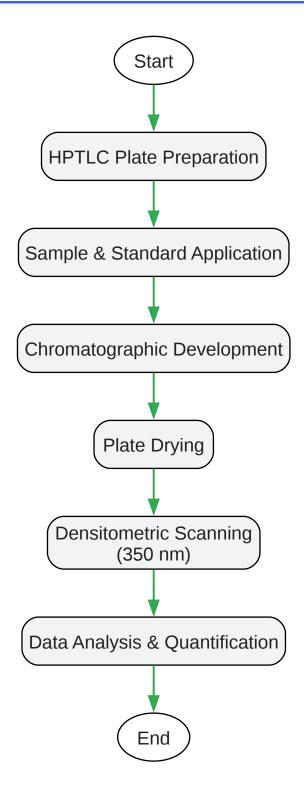
6. Data Analysis

- Construct a calibration curve by plotting the peak area of the **isocarlinoside** standards against their concentrations.
- Determine the concentration of **isocarlinoside** in the sample by applying the peak area to the regression equation of the calibration curve.

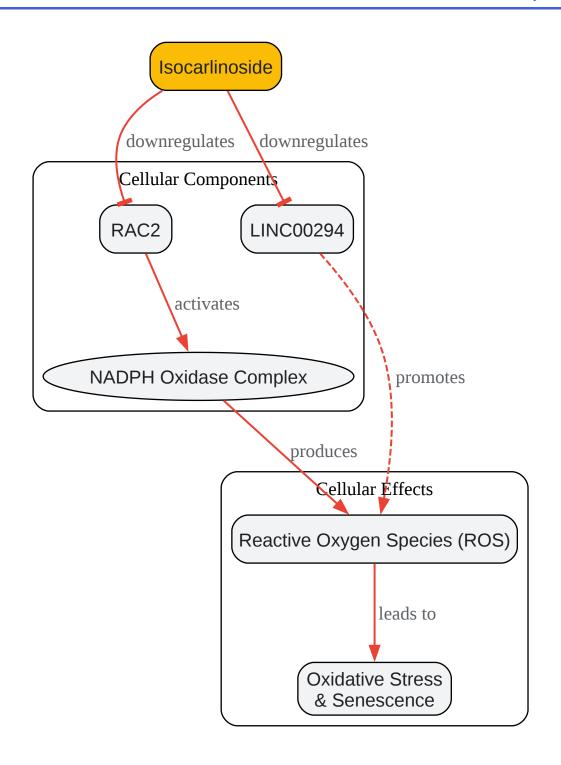












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